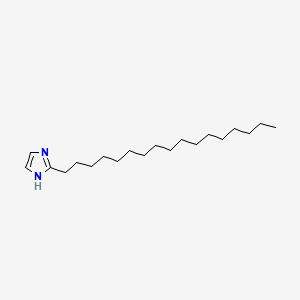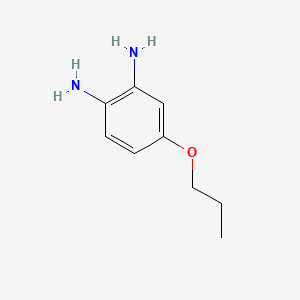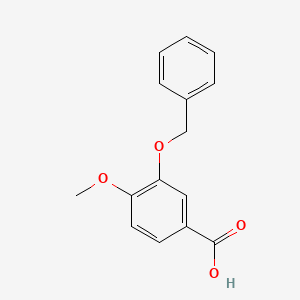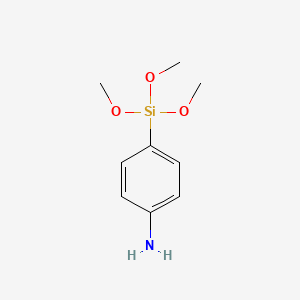
4-(Trimethoxysilyl)aniline
描述
4-(Trimethoxysilyl)aniline, also known as p-aminophenyltrimethoxysilane, is an organosilane compound with the molecular formula C9H15NO3Si. It is characterized by the presence of an aniline group attached to a trimethoxysilyl group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
作用机制
Target of Action
4-(Trimethoxysilyl)aniline, also known as N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA), is a silane-based propylaniline . It is primarily used as a surface modifying agent that enhances the wettability and dispersion of silica . This compound is also used to functionalize gold nanorods (GNRs) through enzymatic polymerization, which may be used for electrochemical detection of hydrogen peroxide (H2O2) .
Mode of Action
It is known that it modifies the surface characteristics and exhibits hydrophobic properties . It enhances the wettability, dispersion of nanomaterials, and selective absorption .
Biochemical Pathways
It is known that this compound can be used to modify the surface characteristics of various materials, suggesting that it may interact with a variety of biochemical pathways .
Result of Action
The primary result of the action of this compound is the modification of surface characteristics, which enhances the wettability and dispersion of silica . This can lead to improved performance of materials in various applications, such as in the production of conducting polymers (CP) .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is known that this compound is combustible and can react vigorously with oxidizing materials, acids, and alkalis . It is also known that vapors of this compound are heavier than air and may spread along floors . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
生化分析
Biochemical Properties
4-(Trimethoxysilyl)aniline plays a significant role in biochemical reactions due to its reactive silane group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups present in proteins and enzymes, leading to the modification of their structure and function. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential to disrupt cellular membranes and signaling pathways . Additionally, exposure to this compound can lead to changes in gene expression, particularly those genes involved in stress responses and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and enzymes. This binding can alter the conformation and activity of these biomolecules, leading to changes in cellular functions. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular functions, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild irritation and minor changes in cellular functions. At higher doses, it can lead to significant toxic effects, including severe skin and eye irritation, respiratory distress, and systemic toxicity. These adverse effects highlight the importance of careful dosage control when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, causing oxidative stress and damage. Additionally, this compound can influence metabolic flux and metabolite levels, particularly those involved in detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules, leading to changes in cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the reaction. The general reaction is as follows:
C6H5NH2+Si(OCH3)3→C6H4NH2Si(OCH3)3
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques, such as Fourier transform infrared spectroscopy (FTIR), helps in achieving efficient production.
化学反应分析
Types of Reactions
4-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Substitution: Requires electrophiles such as halogens or nitro groups, often in the presence of a catalyst like aluminum chloride.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted aniline derivatives.
科学研究应用
4-(Trimethoxysilyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Medicine: Investigated for its potential in developing biocompatible coatings and implants.
Industry: Utilized in the production of advanced materials, such as hybrid polymers and composites, due to its ability to improve mechanical properties and durability.
相似化合物的比较
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
- Phenyltrimethoxysilane
Uniqueness
4-(Trimethoxysilyl)aniline is unique due to the presence of both an aniline group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
4-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODSORTHKVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955554 | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33976-43-1 | |
| Record name | (p-Aminophenyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33976-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethoxysilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


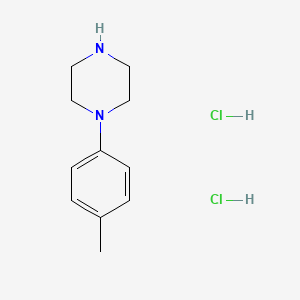

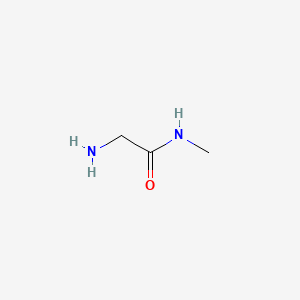
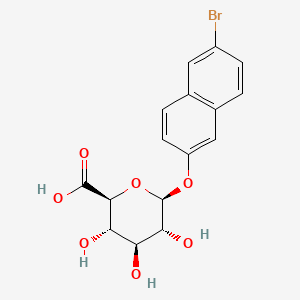

![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)


